molecular formula C9H5F3N4O2 B2988370 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 122890-62-4

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2988370
CAS No.: 122890-62-4
M. Wt: 258.16
InChI Key: LBJPCJUFGUKWIX-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-nitro-1H-pyrazole with 5-(trifluoromethyl)pyridine under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the position ortho to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.

    Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a trifluoromethyl group.

    1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Contains a piperidine ring instead of a pyridine ring.

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-2-8(13-3-6)15-5-7(4-14-15)16(17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJPCJUFGUKWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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